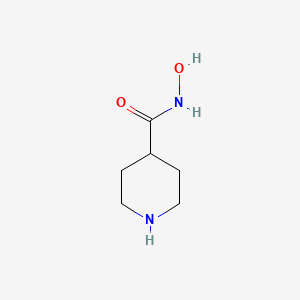

N-hydroxypiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxypiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-6(8-10)5-1-3-7-4-2-5/h5,7,10H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZULAWTBQCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxypiperidine 4 Carboxamide and Its Analogues

General Synthetic Strategies for Piperidine-4-Carboxamide Scaffolds

The construction of the piperidine-4-carboxamide framework is a foundational step. This involves the formation of the six-membered nitrogen-containing ring and the installation of a carboxamide group at the C4 position. Various synthetic routes have been developed to achieve this, often focusing on efficiency, modularity, and stereochemical control.

Reductive Amination Approaches to Piperidine (B6355638) Rings

Reductive amination is a cornerstone of C-N bond formation and is widely applied in the synthesis of piperidine rings. researchgate.net This two-step process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net For piperidine synthesis, this can be an intramolecular reaction of a substrate containing both an amine and a carbonyl group separated by a suitable carbon chain, or an intermolecular reaction.

One common approach involves the use of a δ-amino ketone or aldehyde, which undergoes intramolecular cyclization and subsequent reduction. Various reducing agents can be employed, with sodium cyanoborohydride (NaCNBH₃) being a classic choice. However, due to its toxicity, less toxic alternatives like borane-pyridine complex (BAP) have been developed and proven effective for the reductive amination of secondary amines like piperidines with a range of aldehydes. tandfonline.comtandfonline.com Iron-catalyzed reductive amination of ω-amino fatty acids has also been reported as an efficient method for preparing piperidines. nih.gov The versatility of reductive amination is a key advantage, as it allows for the incorporation of a wide variety of substituents on both the nitrogen and carbon framework. researchgate.net

Cyclization Reactions for Piperidine Ring Formation

Beyond reductive amination, a multitude of cyclization strategies are employed to construct the piperidine ring. These methods can be broadly categorized based on the type of bond being formed (C-C or C-N) and the nature of the reaction.

Intramolecular Cyclization:

Intramolecular Amination: This involves the cyclization of a linear substrate containing a nitrogen nucleophile and a suitable electrophilic carbon. For instance, the cyclization of halogenated amides can be achieved using trifluoromethanesulfonic anhydride (B1165640) for activation, followed by reduction. nih.gov

Radical Cyclization: 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters provides a route to 2,4,5-trisubstituted piperidines. nih.gov Similarly, radical cyclization of aldehydes with pendant alkenes can be mediated by a combination of photoredox, cobaloxime, and amine catalysis. organic-chemistry.org

Aza-Prins Cyclization: Niobium pentachloride (NbCl₅) can mediate the aza-Prins type cyclization of epoxides and homoallylic amines to form 4-chloro-piperidine derivatives. nih.gov

Wacker-type Aerobic Oxidative Cyclization: A palladium catalyst can be used for the cyclization of certain alkenes to form various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Intermolecular Cyclization (Annulation):

[5+1] Annulation: This strategy involves combining a five-atom component with a one-atom component. A notable example is the hydrogen-borrowing [5+1] annulation reported by Donohoe et al., which uses an iridium(III) catalyst for the sequential oxidation, amination, and reduction, enabling stereoselective synthesis of substituted piperidines. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Hetero-Diels-Alder reactions between imines and dienes can produce tetrahydropyridines, which can then be reduced to the corresponding piperidines. youtube.com

[3+3] Annulation: This method can be used to access dihydropyridones and piperidinones through the reaction of enaminones and α-substituted cinnamic acids. nih.gov

The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final piperidine product.

Stereoselective and Enantioselective Synthesis Techniques

Controlling the stereochemistry of the piperidine ring is crucial, as the biological activity of piperidine-containing compounds is often dependent on the specific configuration of its substituents. google.com Consequently, numerous stereoselective and enantioselective methods have been developed.

Catalytic Asymmetric Hydrogenation: The hydrogenation of pyridine (B92270) or dihydropyridine (B1217469) precursors using chiral catalysts is a powerful method. Chiral ligands, often based on transition metals like rhodium, ruthenium, or iridium, can induce high levels of enantioselectivity. nih.govyoutube.com For example, boron ions in the presence of hydrosilanes can diastereoselectively reduce substituted pyridines. nih.gov

Chiral Auxiliaries and Substrates: Starting from chiral precursors, such as L-glutamic acid, allows for the synthesis of piperidine derivatives with controlled stereochemistry. google.com Chiral sulfinyl imines can be used to prepare enantiomerically enriched N-homopropargyl amides, which then undergo a gold-catalyzed cyclization sequence to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric reactions, like the Michael addition, to create chiral piperidinone intermediates. youtube.com

Biosynthesis-Inspired Approaches: A three-component vinylogous Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids, has been developed. This method uses a chiral α-methyl benzylamine (B48309) to control stereochemistry, leading to chiral dihydropyridinone intermediates that can be further transformed into a variety of multi-substituted chiral piperidines. scispace.com

Biocatalysis: Enzymes are increasingly used for the enantioselective synthesis of piperidine frameworks. For instance, engineered hydroxylase enzymes can introduce hydroxyl groups into piperidine rings with high stereoselectivity. chemistryviews.org

These techniques provide access to specific stereoisomers of piperidine-4-carboxamide precursors, which is essential for structure-activity relationship studies.

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of pyridine or dihydropyridine precursors using chiral metal catalysts (e.g., Rh, Ru, Ir). | High enantioselectivity, direct route from aromatic precursors. | nih.gov, youtube.com |

| Chiral Auxiliaries | Use of a temporary chiral group to direct a stereoselective reaction, which is later removed. | Reliable control of stereochemistry, well-established methods. | nih.gov |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric transformations. | Metal-free, environmentally benign, mimics enzymatic processes. | youtube.com |

| Biosynthesis-Inspired Mannich Reaction | A three-component reaction mimicking natural alkaloid synthesis pathways to build chiral piperidines. | High modularity, rapid construction of complex structures. | scispace.com |

| Biocatalysis | Use of enzymes (e.g., hydroxylases) to perform stereoselective transformations. | Exceptional selectivity, mild reaction conditions. | chemistryviews.org |

Formation of the Carboxamide Moiety

The final step in constructing the piperidine-4-carboxamide scaffold is the formation of the amide bond at the C4 position. This is typically achieved through standard amide coupling reactions starting from a piperidine-4-carboxylic acid or its corresponding ester.

The synthesis often begins with a commercially available precursor like 4-piperidone. youtube.com This can be converted to a piperidine-4-carboxylic acid derivative. The carboxylic acid is then activated and reacted with an appropriate amine to form the carboxamide. Common coupling reagents used for this transformation include EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a catalyst like DMAP (4-dimethylaminopyridine). acgpubs.org The reaction of an isocyanate with an N-unsubstituted piperidine can also be employed to form N-substituted piperidine-1-carboxamides. nih.gov The synthesis of piperidine-4-carboxamide derivatives has been explored for various applications, including as potential CCR5 inhibitors and analgesics. researchgate.netnih.gov

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Piperidine-4-carboxylic acid | Amine, EDC.HCl, DMAP | Piperidine-4-carboxamide | acgpubs.org |

| N-unsubstituted piperidine | Isocyanate, TEA | Piperidine-1-carboxamide | nih.gov |

| Chromone-2-carboxylic acid | 4-Amino-N-Boc piperidine, EDC.HCl, DMAP | N-(Piperidin-4-yl)-chromene-2-carboxamide (after deprotection) | acgpubs.org |

Targeted Synthesis of N-Hydroxypiperidine-4-Carboxamide Derivatives

With the core scaffold in hand, the final step is the introduction of the hydroxyl group onto the piperidine nitrogen.

Introduction of the N-Hydroxyl Group

The N-hydroxylation of a secondary amine like piperidine can be achieved through oxidation. A common method for preparing N-hydroxypiperidine involves the oxidation of piperidine. For instance, N-hydroxypiperidine can be prepared by reacting the tertiary N-oxide, derived from the reaction of acrylonitrile (B1666552) and piperidine, with meta-chloroperoxybenzoic acid (m-CPBA) and methanol (B129727), followed by heating with acetone. wikipedia.org

Another approach involves the electrochemical reduction of hydroxylamine (B1172632) derivatives. For example, N-hydroxypiperidine can be reduced to piperidine, suggesting the reverse oxidation is a viable pathway. acs.org The oxidation of a secondary amine with hydrogen peroxide in a suitable solvent like methanol is a known method to produce a nitrone, which can be considered an intermediate state or a related oxidized product. wikipedia.org The direct oxidation of the piperidine-4-carboxamide scaffold's nitrogen atom using appropriate oxidizing agents would yield the target compound, this compound. The choice of oxidant and reaction conditions would be critical to avoid over-oxidation or side reactions involving the carboxamide group.

Functionalization at the C-4 Position of the Piperidine Ring

The introduction of a carboxamide group, or a precursor to it, at the C-4 position of the piperidine ring is a key step in the synthesis of this compound and its analogues. Various strategies have been developed to achieve this functionalization.

One common approach involves starting with a pre-functionalized piperidine ring, such as piperidine-4-carboxylic acid. This precursor can be functionalized on magnetic nanoparticles to create a heterogeneous catalyst, demonstrating the reactivity of the C-4 carboxyl group. researchgate.net Another strategy begins with 1-(2-phenylethyl)-4-piperidone, which undergoes a Strecker addition with aniline (B41778) and potassium cyanide to form an α-phenylamino nitrile. nih.gov Subsequent hydrolysis of the nitrile group yields a carboxamide, which can then be converted to the corresponding carboxylic acid. nih.gov This highlights a pathway where a ketone at C-4 is converted into a carboxamide and then a carboxylic acid.

Direct C-H functionalization at the C-4 position represents a more advanced method. For instance, rhodium-catalyzed C-H functionalization can be used to introduce substituents at the C-4 position of N-acyl piperidines. nih.gov Specifically, using N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs the functionalization to the C-4 position. nih.gov Another innovative technique involves the deprotonation of pyridine at the C-4 position using n-butylsodium, which can then be captured by various electrophiles. nih.gov While this applies to the pyridine ring, it showcases a strategy for selective C-4 functionalization that could potentially be adapted to saturated heterocycles.

The synthesis of piperidine-4-carboxamide derivatives has been explored for various applications. In one study, novel piperidine-4-carboxamide derivatives were designed and synthesized as CCR5 inhibitors, demonstrating the importance of this scaffold in medicinal chemistry. nih.gov The synthesis involved creating sulfonamide and amide derivatives of piperidine-4-carboxamide through amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net

Table 1: Selected Methods for C-4 Functionalization of Piperidine Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 1-(2-phenylethyl)-4-piperidone | Aniline, KCN (Strecker addition), followed by hydrolysis | 4-anilidopiperidine-4-carboxamide | nih.gov |

| N-α-oxoarylacetyl-piperidines | Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst | 4-substituted piperidine | nih.gov |

| Pyridine | n-butylsodium, then electrophile | 4-substituted pyridine | nih.gov |

| Piperidine-4-carboxamide | Various sulfonyl chlorides and acid chlorides | Sulfonamide and amide derivatives | researchgate.net |

Derivatization at the Piperidine Nitrogen Atom

Modification at the piperidine nitrogen is fundamental for synthesizing this compound and its diverse analogues. The "N-hydroxy" functional group itself is a key derivatization. The parent compound, N-hydroxypiperidine (also known as piperidin-1-ol), can be prepared from piperidine through a multi-step process involving reaction with acrylonitrile, oxidation to the tertiary N-oxide, and subsequent heating. wikipedia.org This secondary hydroxylamine can then undergo further reactions, such as oxidation to a nitrone. wikipedia.org

Protecting groups are commonly employed at the nitrogen atom to control reactivity during synthesis. The tert-butoxycarbonyl (Boc) group is frequently used. N-Boc-4-hydroxypiperidine is a key intermediate, synthesized by reacting 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like potassium carbonate. google.com This protection enhances stability and solubility for subsequent reactions.

Beyond hydroxylation and protection, various other substituents can be introduced at the nitrogen atom to create a wide array of analogues. For example, N-substituted 4-(4-hydroxyphenyl)piperidines and 4-(4-hydroxybenzyl)piperidines have been synthesized by introducing ω-phenylalkyl groups on the nitrogen. acs.org Similarly, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were prepared with different substituents at the nitrogen atom to explore their biological activities. nih.gov Electrocatalytic N-methylation using CO₂ as a carbon source has also been demonstrated with 4-hydroxypiperidine as a substrate, showcasing a modern approach to N-alkylation. acs.org Furthermore, the nitrogen atom can be oxidized to form N-oxides, which can act as prodrugs for the parent piperidine compounds. google.com

Table 2: Examples of Derivatization at the Piperidine Nitrogen

| Piperidine Precursor | Reagents/Reaction Type | N-Substituent | Resulting Compound Class | Reference |

| Piperidine | Acrylonitrile, m-CPBA, Acetone | Hydroxy (-OH) | N-hydroxypiperidine | wikipedia.org |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc₂O), K₂CO₃ | tert-butoxycarbonyl (Boc) | N-Boc-4-hydroxypiperidine | google.com |

| 4-(4-Hydroxyphenyl)piperidine | ω-phenylalkyl halides | ω-phenylalkyl | N-(ω-phenylalkyl)-4-(4-hydroxyphenyl)piperidine | acs.org |

| 4-Hydroxypiperidine | CO₂, Electrocatalysis (Cu-Ni-Al) | Methyl (-CH₃) | N-methyl-4-hydroxypiperidine | acs.org |

| Pyridylmethylpiperidine | Oxidizing agent | Oxygen (=O) | Piperidine N-oxide | google.com |

Application of Precursor Compounds in this compound Synthesis

A common and versatile precursor is 4-piperidone hydrochloride hydrate . This compound can be neutralized to 4-piperidone, which is then reduced to 4-hydroxypiperidine using a reducing agent like sodium borohydride (B1222165). google.com The resulting 4-hydroxypiperidine can be protected with a Boc group to yield N-Boc-4-hydroxypiperidine, a stable intermediate for further functionalization. google.comscispace.com

Another key precursor is tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This compound already contains the Boc protecting group on the nitrogen. The ketone at the C-4 position can be reduced to a hydroxyl group using sodium borohydride to directly form N-Boc-4-hydroxypiperidine. This intermediate is widely used in the preparation of various pharmaceutical compounds. chemicalbook.com

4-Hydroxypiperidine itself is a fundamental building block. It can be directly acylated or alkylated at the nitrogen atom or used as a starting point for Boc protection as described above. google.comchemicalbook.com Its availability makes it a cost-effective choice for many synthetic routes.

For the synthesis of fentanyl and its analogues, which are complex piperidine derivatives, specific precursors are used. These include N-Phenyl-4-piperidinamine (4-AP) and its Boc-protected version, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), which have been placed under international control. unodc.org While not directly used for this compound, the synthetic strategies involving these precursors illustrate advanced methods for creating complex 4-substituted piperidines. unodc.org Similarly, the synthesis of carfentanil precursors relies on 4-carboxy-4-anilidopiperidine esters , demonstrating the utility of piperidines with existing C-4 carboxylic acid functionality. nih.gov

Table 3: Key Precursors and their Role in Piperidine Synthesis

| Precursor Compound | Typical Transformation | Resulting Intermediate/Product | Reference |

| 4-Piperidone hydrochloride hydrate | Basification, reduction, Boc protection | N-Boc-4-hydroxypiperidine | google.comscispace.com |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Reduction (e.g., with NaBH₄) | N-Boc-4-hydroxypiperidine | |

| 4-Hydroxypiperidine | Reaction with Boc anhydride | N-Boc-4-hydroxypiperidine | chemicalbook.com |

| 1-(2-phenylethyl)-4-piperidone | Strecker reaction, hydrolysis | 4-carboxy-4-anilidopiperidines | nih.gov |

Advanced Synthetic Techniques and Methodologies for Piperidine Derivatization

Modern organic synthesis has introduced several advanced techniques that allow for more efficient and selective construction of complex piperidine derivatives, including analogues of this compound. These methods often provide access to structures that are difficult to obtain through traditional means.

Catalytic C-H Functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. Dirhodium catalysts have been shown to enable site-selective C-H functionalization at the C-2, C-3, or C-4 positions of the piperidine ring. nih.gov The selectivity is controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. For C-4 functionalization, N-α-oxoarylacetyl-piperidines are used with a specific rhodium catalyst, allowing for the direct introduction of arylacetate groups. nih.gov

Metalation followed by electrophilic capture is another advanced approach. While organolithium reagents typically add to the C-2 position of pyridines, the use of n-butylsodium allows for selective deprotonation at the C-4 position. nih.gov The resulting 4-sodiopyridine can then react with various alkyl or aryl halides. This method can be extended via transmetalation to zinc, followed by a Negishi cross-coupling reaction to form C-C bonds at the C-4 position with high functional group tolerance. nih.gov

Radical-mediated reactions offer alternative pathways for ring formation and functionalization. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov Another approach involves the enantioselective cyanidation of amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles with DIBAL-H to form chiral piperidines. nih.gov

Palladium-catalyzed reactions are widely used for piperidine synthesis. Interrupted palladium-catalyzed hydrogenation of pyridine derivatives allows for the reduction of the aromatic ring to a piperidine while concurrently modifying other functional groups. nih.gov Palladium-catalyzed cyclizations, such as those involving iminium ions, are also effective for creating substituted tetrahydropyridines, which are immediate precursors to piperidines. acs.org

A novel and green approach is electrocatalytic synthesis . Heterostructured Cu–Ni–Al electrocatalysts have been developed for the N-methylation of 4-hydroxypiperidine using CO₂ as the C1 source. acs.org This method provides a sustainable route for N-alkylation with high selectivity. acs.org

Structure Activity Relationship Sar Studies of N Hydroxypiperidine 4 Carboxamide Derivatives

Correlating Structural Modifications with Biological Activitynih.govresearchgate.net

The biological activity of N-hydroxypiperidine-4-carboxamide derivatives is intricately linked to their chemical structure. Modifications at the piperidine (B6355638) nitrogen, the carboxamide moiety, and appended side chains can lead to significant changes in potency and selectivity. nih.govresearchgate.net

Influence of Substituents on the Piperidine Nitrogenresearchgate.netwikipedia.org

The substituent on the piperidine nitrogen plays a pivotal role in the interaction of these derivatives with their biological targets. The nature of this substituent, whether it be alkyl, aryl, or another functional group, can modulate the compound's affinity and efficacy. For instance, in the development of CCR5 inhibitors, a key component for anti-HIV-1 activity, the substituent on the piperidine nitrogen is crucial for establishing the necessary interactions within the receptor binding pocket. nih.gov

Effects of Variations on the Carboxamide Moiety

The carboxamide group at the 4-position of the piperidine ring is another key determinant of biological activity. Its ability to form hydrogen bonds is often critical for target engagement. Research into derivatives where this moiety is altered or replaced with bioisosteres helps to understand the structural requirements for activity. For example, in a series of piperidine-4-carboxamide derivatives synthesized as potential dopamine (B1211576) reuptake inhibitors, the amide portion of the molecule was shown to be essential for their analgesic properties in mice. researchgate.net

Impact of Functional Groups on Attached Side Chains (e.g., sulfonamide, aromatic, heterocyclic)nih.govnih.govmdpi.com

The introduction of various functional groups onto side chains attached to the this compound scaffold has led to the discovery of compounds with diverse biological activities. These side chains can influence properties such as target selectivity, potency, and pharmacokinetic profiles.

Sulfonamide Side Chains:

The incorporation of a sulfonamide moiety has been a successful strategy in designing potent enzyme inhibitors. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Several of these compounds exhibited low nanomolar inhibitory activity and selectivity against the tumor-associated hCA IX and XII isoforms. nih.gov The sulfonamide group is crucial as it coordinates with the zinc ion in the active site of the enzyme. nih.gov

Aromatic and Heterocyclic Side Chains:

The attachment of aromatic and heterocyclic rings to the core structure has been explored in the development of various agents. In the context of CCR5 inhibitors, a "Y-shape" pharmacophore model was proposed where different substituents on a piperidine-4-carboxamide scaffold were investigated. nih.gov Two compounds, 16g and 16i , which incorporate specific aromatic and heterocyclic moieties, showed potent inhibitory activity against CCR5 and antiviral activity against HIV-1. nih.gov

The following table summarizes the activity of selected CCR5 inhibitors:

| Compound | CCR5 Inhibitory Activity (IC₅₀, nM) | HIV-1 Antiviral Activity (IC₅₀, nM) |

| 16g | 25.73 | 73.01 |

| 16i | 25.53 | 94.10 |

| Maraviroc (control) | 25.43 | - |

Data sourced from a study on novel piperidine-4-carboxamide derivatives as CCR5 inhibitors. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound derivatives is a critical factor in determining their biological activity. The spatial arrangement of the various functional groups dictates how the molecule fits into its biological target's binding site. Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, provides valuable insights into the active conformation of these molecules. researchgate.netcapes.gov.br

For the piperidine ring itself, both chair and boat conformations are possible, and the substituents can adopt either axial or equatorial positions. The preferred conformation can be influenced by the nature of the substituents and the solvent environment. capes.gov.br For instance, NMR studies on 1-alkyl-3-hydroxypiperidines have shown that the conformational equilibrium is sensitive to the solvent, with the axial hydroxyl group being dominant in apolar solvents. capes.gov.br Understanding the preferred conformation is essential for designing molecules that present the key interacting groups in the optimal orientation for binding.

Stereochemical Determinants of Biological Potency and Selectivityresearchgate.netwikipedia.orgbenchchem.com

Stereochemistry is a crucial aspect of the SAR of this compound derivatives, as biological systems are chiral and often exhibit stereospecific interactions. The presence of chiral centers in these molecules can lead to enantiomers or diastereomers with significantly different biological activities.

For many biologically active piperidine derivatives, the stereochemistry at the 4-position and at any substituted positions on the ring can have a profound impact on potency and selectivity. For example, in the development of analgesics, specific stereoisomers of 3,4-disubstituted piperidines have been shown to possess greater morphine-like activity. google.com The precise orientation of substituents, dictated by the stereochemistry, determines the effectiveness of the interaction with the target receptor or enzyme.

The synthesis of enantiomerically pure compounds is often necessary to fully elucidate the SAR and to develop drugs with improved therapeutic indices, as the inactive or less active enantiomer may contribute to off-target effects or a higher metabolic load.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to forecast the interaction between a ligand, such as an N-hydroxypiperidine-4-carboxamide derivative, and a protein's binding site.

Molecular docking simulations are crucial for predicting how piperidine-4-carboxamide derivatives fit into the active sites of their biological targets. For instance, studies on a class of piperidine-4-carboxamides (P4Cs) have identified them as inhibitors of DNA gyrase in Mycobacterium abscessus. nih.gov In silico docking suggests that these compounds likely share a similar binding mode to gepotidacin, a known novel bacterial topoisomerase inhibitor (NBTI). nih.gov This prediction was fundamental in classifying P4Cs as a new structural subclass of NBTIs. nih.gov

Docking studies also provide an estimate of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential drug candidates. Lower binding energy values typically indicate a more stable ligand-protein complex. In studies of other piperidine (B6355638) derivatives targeting the main protease (Mpro) of SARS-CoV-2, all tested ligands docked effectively into the binding pocket, indicating the formation of stable complexes with the receptor. nih.gov This predictive power allows for the screening of virtual libraries of compounds before committing to their chemical synthesis.

Table 1: Predicted Binding Affinities of Piperidine Derivatives against SARS-CoV-2 Mpro

| Ligand | Binding Affinity (kcal/mol) |

|---|---|

| Ligand P1 | -7.5 |

| Ligand P2 | -7.8 |

| Ligand P3 | -7.9 |

| Ligand P4 | -8.0 |

| Ligand P5 | -8.1 |

| Ligand P6 | -8.2 |

| Ligand P8 | -7.2 |

| Native Inhibitor N3 | -7.5 |

This table is generated based on data for illustrative piperidine derivatives from a study targeting the SARS-CoV-2 main protease, demonstrating the use of docking to predict binding affinities. nih.gov

A primary output of molecular docking is the detailed visualization of intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for binding specificity and affinity.

Hydrogen Bonding: This is a key interaction where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. The presence of a significant number of hydrogen bonds often correlates with strong binding affinity and drug specificity. nih.gov For example, in the docking of piperidine derivatives with the SARS-CoV-2 Mpro, ligands were observed forming multiple hydrogen bonds with crucial amino acid residues like GLY143, CYS145, and GLU166. nih.gov

Hydrophobic and Pi-Based Interactions: These interactions are crucial for the binding of ligands within hydrophobic pockets of proteins. Common types include:

Pi-Alkyl: An interaction between a pi system (like an aromatic ring) and an alkyl group. nih.gov

Pi-Sigma: An interaction involving a pi system and the sigma bond of another molecule. nih.govresearchgate.net

Pi-Pi Stacked: Occurs when two aromatic rings are oriented face-to-face. ajol.info

Pi-Cation: An electrostatic interaction between a pi system and a nearby cation, often from a protonated amino acid like lysine (B10760008) or arginine. researchgate.net

Table 2: Key Binding Interactions for a Piperidine Derivative (Ligand P6) with SARS-CoV-2 Mpro

| Interaction Type | Interacting Amino Acid Residue |

|---|---|

| Hydrogen Bond | GLU166 |

| Hydrogen Bond | CYS145 |

| Hydrogen Bond | GLY143 |

| Hydrogen Bond | SER144 |

| Hydrophobic (Pi-Alkyl) | HIS41 |

| Hydrophobic (Alkyl) | CYS145 |

This table illustrates the specific interactions identified for a potent piperidine derivative from a molecular docking study. nih.gov

Computational models, particularly those derived from molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for explaining why certain chemical modifications to a core structure lead to changes in biological activity. nih.gov By analyzing the docked poses of a series of analogs, chemists can rationalize the observed structure-activity relationships (SAR).

For the piperidine-4-carboxamide DNA gyrase inhibitors, SAR studies led to the development of analogs with increased antibacterial activity. nih.gov Computational models can show, for example, that adding a specific functional group allows for an additional hydrogen bond with the target protein, thus increasing potency. Conversely, a bulky substituent might cause a steric clash, reducing binding affinity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity. frontiersin.org These models generate contour maps that highlight regions where modifications to the chemical structure are likely to enhance or diminish activity, providing a clear visual guide for rational drug design. frontiersin.org For instance, a QSAR model might reveal that increased electrostatic potential in one area and enhanced hydrophobicity in another are key to improving inhibitory activity. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations offer a more fundamental approach to understanding the electronic structure and reactivity of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties and reactivity. DFT has been employed in combination with experiments to understand reaction mechanisms involving related compounds like 4-hydroxypiperidine (B117109). acs.org

DFT calculations can provide valuable information on:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Reaction Energetics: DFT can be used to calculate the energy of reactants, products, and transition states, allowing researchers to map out reaction pathways and understand mechanisms, such as the conversion of CO2 to an intermediate on a catalyst surface during N-methylation reactions. acs.org

Semiempirical methods are simplified, faster versions of quantum mechanical theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.denih.gov Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and RM1 (Recife Model 1) are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.denih.gov

These methods are particularly useful for:

Conformational Analysis: Due to their computational efficiency, semiempirical methods can rapidly explore the potential energy surface of flexible molecules like this compound to identify stable conformers. nih.gov

Large Systems: Their speed allows for the study of very large molecular systems where higher-level ab initio or DFT calculations would be computationally prohibitive. nih.gov

Heats of Formation: The parameterization of methods like AM1 and PM3 is often done to reproduce experimental heats of formation, providing valuable thermodynamic data. uni-muenchen.de

While faster, these methods have known limitations. For example, PM3 tends to overestimate the pyramidalization of amide nitrogens compared to AM1, an important consideration for carboxamide-containing compounds. uni-muenchen.de RM1 is a more recent reparameterization of AM1, designed to provide improved results across a wider range of chemical systems. nih.gov The choice of method depends on the specific property being investigated and the required balance between accuracy and computational cost.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. For cyclic systems such as the piperidine ring in this compound, NBO analysis can elucidate the stereo-electronic effects that govern its conformational preferences.

In a theoretical study on the related compound 4-Hydroxypiperidine (4-HP), NBO analysis was performed using density functional theory (DFT) methods (B3LYP/6-311G(d,p)). nih.gov The analysis revealed significant hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov These interactions typically involve the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. For instance, in the case of a substituted piperidine, interactions between the lone pair of the nitrogen atom and adjacent anti-bonding orbitals (n -> σ) or between C-H or C-C sigma bonds and anti-bonding orbitals (σ -> σ) are crucial for stabilizing particular conformations.

A study on another complex molecule highlighted that NBO analysis can quantify the stabilization energy (E(2)) associated with these interactions. For example, an intramolecular hydrogen bond was identified and its strength was quantified by an E(2) value of 7.72 kcal/mol, leading to a noticeable elongation of the N-H bond involved in the interaction. acs.org This type of analysis for this compound would be critical in understanding the intramolecular forces that dictate its three-dimensional structure, such as the potential for hydrogen bonding between the N-hydroxy group and the carboxamide moiety. Such interactions can significantly influence the molecule's shape and its ability to bind to a biological target.

The NBO analysis for a substituted piperidine derivative could be summarized in a table detailing the key donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Illustrative NBO Analysis for a Substituted Piperidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N1) | σ(C2-C3) | 2.5 |

| n(O1) | σ(N1-C2) | 1.8 |

| σ(C2-H2A) | σ(N1-C6) | 5.1 |

| σ(C4-H4A) | σ(C3-C5) | 4.8 |

This table is illustrative and based on typical findings for piperidine derivatives. Specific values for this compound would require dedicated computational studies.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that provide insight into the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

Computational studies on various molecules have demonstrated the utility of HOMO-LUMO analysis. For instance, in a study of naproxen (B1676952) and its degradants, the HOMO-LUMO gap was calculated to be 4.4665 eV for the parent drug, while one of its more reactive degradants exhibited a smaller gap of 2.0028 eV. researchgate.net This suggests that the degradant is more prone to chemical reactions. researchgate.net Similarly, for a series of N-(phenylsulfonyl)acetamide derivatives, a small HOMO-LUMO energy gap was interpreted as an indicator of high reactivity. acs.org

For this compound, the HOMO-LUMO energy gap would be influenced by the electron-donating and electron-withdrawing groups attached to the piperidine ring. The N-hydroxy and carboxamide substituents would play a significant role in determining the electronic distribution and, consequently, the energies of the frontier orbitals. A computational analysis using DFT could predict these values and thus offer a measure of the molecule's reactivity. nih.govnih.gov

Table 2: Illustrative HOMO-LUMO Energy Data for a Series of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperidine | -6.12 | 1.54 | 7.66 |

| 4-Hydroxypiperidine | -5.98 | 1.21 | 7.19 |

| Piperidine-4-carboxamide | -6.35 | 0.89 | 7.24 |

| This compound (Predicted) | -6.25 | 0.95 | 7.20 |

This table includes data for related compounds and a predicted value for this compound to illustrate the concept. Actual values would need to be determined through specific calculations.

Structural Modeling and Conformational Sampling

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Structural modeling and conformational sampling are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies. researchgate.net

For a flexible molecule like this compound, which contains a six-membered ring and several rotatable bonds, conformational analysis is essential. The piperidine ring can exist in various conformations, with the chair form being the most stable, but twist-boat and boat forms are also possible. nih.govrsc.org The substituents on the ring influence the energetic preference for axial or equatorial positions. nih.gov

A study on N-substituted piperidines utilized computational methods to identify the lowest three minimum-energy conformers for each derivative. researchgate.net The relative population of each conformer was then estimated using thermodynamic calculations, providing a comprehensive picture of the molecule's dynamic behavior in solution. researchgate.net Similarly, research on 4-substituted piperidines has shown that the conformational free energies can be accurately predicted using molecular mechanics calculations, and that these energies can change upon protonation, particularly for polar substituents. nih.gov

For this compound, a thorough conformational search would involve systematically rotating the flexible bonds and evaluating the energy of each resulting conformation. This process can identify the global minimum energy structure as well as other low-energy conformers that might be biologically relevant. Molecular dynamics simulations can further provide insights into the dynamic nature of the molecule and the transitions between different conformational states. acs.org

High-Throughput Virtual Screening for Lead Identification and Optimization

High-throughput virtual screening (HTVS) is a powerful computational strategy used in drug discovery to screen large libraries of chemical compounds against a biological target. nih.govacs.org This approach can be either ligand-based or structure-based.

In the context of this compound, this scaffold could be identified through a virtual screening campaign or used as a starting point for lead optimization. For example, a study on the discovery of secretory glutaminyl cyclase inhibitors reported the identification of a novel inhibitor with a piperidine-4-carboxamide moiety through a pharmacophore-assisted high-throughput virtual screening. nih.gov This highlights the potential of this chemical scaffold in drug design.

Furthermore, research on the development of inhibitors for Protein Kinase B (Akt) involved the optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. acs.org This work demonstrates how variations to the carboxamide group on a piperidine core can be systematically explored to improve potency and pharmacokinetic properties. acs.org

The hydroxamic acid moiety, a key feature of this compound, is a well-known pharmacophore, particularly for its ability to chelate metal ions in the active sites of metalloenzymes like histone deacetylases (HDACs). acs.orgnih.gov High-throughput screening of libraries containing hydroxamic acid derivatives has been a successful strategy for identifying potent enzyme inhibitors. nih.gov A virtual screening effort aimed at discovering new inhibitors for a particular metalloenzyme could therefore identify this compound or related structures as promising hits.

Advanced Analytical Techniques in Research

Spectroscopic Characterization

Spectroscopy is the cornerstone for identifying and structurally elucidating N-hydroxypiperidine-4-carboxamide and its analogues. By examining the interaction of these molecules with electromagnetic radiation, researchers can map out functional groups and atomic connectivity.

NMR spectroscopy provides the most detailed insight into the molecular framework of this compound derivatives.

¹H NMR: In ¹H NMR spectra, the protons of the this compound core exhibit characteristic signals. The proton of the N-hydroxy group (N-OH) is particularly noteworthy, typically appearing as a sharp singlet in the downfield region of the spectrum. For instance, in derivatives like 1-Benzyl-N-hydroxypiperidine-4-carboxamide and 1-(substituted-acetyl)-N-hydroxypiperidine-4-carboxamide, this proton is observed at approximately 10.60 ppm and 10.47 ppm, respectively, when measured in DMSO-d₆. google.comnih.gov The amide proton (CONH) also gives a distinct signal, often a singlet, as seen around 8.74 ppm in some derivatives. nih.gov The protons on the piperidine (B6355638) ring would present as a series of multiplets, with their specific chemical shifts and coupling patterns being dependent on the ring conformation and the nature of any substituent on the ring nitrogen.

¹³C NMR: A ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the carboxamide group is expected to be the most downfield signal, characteristic of amide carbons. The carbons of the piperidine ring would appear at intermediate chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous signal assignment. COSY spectra would establish the connectivity between protons on the piperidine ring, while HSQC would link each proton to its directly bonded carbon atom.

Table 1: Representative ¹H NMR Data for this compound Derivatives (Solvent: DMSO-d₆)

| Functional Group | Representative Chemical Shift (δ, ppm) | Compound Reference |

|---|---|---|

| N-OH | ~10.5 - 10.6 | 1-Benzyl-N-hydroxypiperidine-4-carboxamide google.com |

Note: Data is derived from substituted derivatives and provides an expected range for the parent compound.

FTIR spectroscopy is employed to identify the key functional groups within the molecule. In studies involving the synthesis of complex molecules incorporating the this compound scaffold, FTIR is used to characterize intermediates. nih.gov The spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H stretches, typically appearing as broad bands in the 3200-3400 cm⁻¹ region. A strong, sharp absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be anticipated around 1640-1680 cm⁻¹.

Mass spectrometry is critical for confirming the molecular weight and for structural analysis through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the molecular formula. luc.edu In various research contexts, final compounds containing the this compound moiety are routinely characterized by mass spectrometry, often using electrospray ionization (ESI). nih.govacs.orguni-halle.de Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification, providing separation and structural information simultaneously. acs.org

Chromatographic Methods for Purity Assessment and Byproduct Quantification

Chromatographic techniques are fundamental for ensuring the purity of synthesized compounds containing the this compound core.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of these compounds. In numerous studies, the final purity of derivatives is confirmed to be greater than 98% or 99% by HPLC analysis. nih.govluc.edu Reverse-phase HPLC methods are commonly used, often with a gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA). nih.govuni-halle.de

Flash Chromatography: For purification after synthesis, flash chromatography using silica (B1680970) gel is frequently employed. This technique allows for the separation of the desired product from unreacted starting materials and byproducts. nih.gov

These methods are crucial for quality control, ensuring that the compound used in further research or as a building block is free from significant impurities that could affect experimental outcomes.

Pre Clinical in Vitro Research Applications

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are fundamental in the preliminary assessment of the biological effects of N-hydroxypiperidine-4-carboxamide and its analogs. These assays provide insights into the compound's potential as an antiproliferative agent and its impact on cellular pathways.

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., MTT assay)

Derivatives of the this compound core structure have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability and proliferation.

In one study, a series of pyrimidine (B1678525) derivatives incorporating a 4-hydroxypiperidine (B117109) group were synthesized and evaluated for their in vitro antiproliferative activity against four human tumor cell lines: MGC-803 (gastric cancer), PC-3 (prostate cancer), A549 (lung cancer), and H1975 (lung cancer). researchgate.net Most of these compounds exhibited moderate antiproliferative activities. researchgate.net Notably, compound 17i from this series displayed the most potent activity against the H1975 cell line, with an IC50 value of 3.89 ± 0.57 µM. researchgate.net Further mechanistic studies revealed that compound 17i could inhibit the colony formation and migration of H1975 cells. researchgate.net

Similarly, cinnamamide (B152044) derivatives featuring a 4-hydroxypiperidine moiety have been investigated for their cytotoxic potential. These compounds were tested against the A549 human lung cancer cell line and showed good to excellent cytotoxic effects. researchgate.net Another study on benzhydrylpiperazine carboxamide and thioamide derivatives reported their cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, as determined by the sulphorhodamine B assay. nih.gov

The antiproliferative activity of these derivatives highlights the potential of the this compound scaffold as a basis for the development of new anticancer agents.

Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Class | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrimidine derivative (17i ) | H1975 (Lung Cancer) | MTT | 3.89 ± 0.57 µM | researchgate.net |

| Cinnamamide derivatives | A549 (Lung Cancer) | Not specified | Good to excellent | researchgate.net |

| Benzhydrylpiperazine derivatives | HUH-7, MCF-7, HCT-116 | Sulphorhodamine B | - | nih.gov |

Enzyme Activity Assays (e.g., IC50 determination)

The this compound core is a versatile scaffold for designing enzyme inhibitors. Enzyme activity assays are crucial for determining the potency and selectivity of these compounds, often expressed as the half-maximal inhibitory concentration (IC50).

Furthermore, cinnamamide derivatives containing a 4-hydroxypiperidine moiety have been shown to inhibit carbonyl reductase 1 (CBR1). nih.gov Compound 1a , (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one, exhibited strong CBR1 inhibition, which was confirmed in an in vitro enzyme inhibition assay with recombinant CBR1 protein. nih.gov The inhibition of CBR1 is a potential strategy to protect cardiomyocytes from doxorubicin-induced toxicity. researchgate.netnih.gov

Enzyme Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-hydroxy-2-arylisoindoline-4-carboxamides | HDAC11 | Potent inhibition | nih.gov |

| Cinnamamide derivative (1a ) | CBR1 | Strong inhibition | nih.gov |

Receptor Binding Studies

Receptor binding assays are employed to evaluate the affinity and selectivity of this compound derivatives for specific biological targets, such as G protein-coupled receptors (GPCRs) and sigma receptors. These studies are critical in drug discovery for identifying lead compounds with desired pharmacological profiles.

Piperidine-4-carboxamide derivatives have been extensively studied as C-C chemokine receptor type 5 (CCR5) antagonists, which are of interest for the treatment of HIV-1 infection. nih.gov A notable example is TAK-220, a piperidine-4-carboxamide derivative that demonstrated high CCR5 binding affinity with an IC50 of 3.5 nM. nih.gov This compound also potently inhibited HIV-1 envelope-mediated membrane fusion with an IC50 of 0.42 nM. nih.gov Further optimization of a novel piperidine (B6355638) series led to the discovery of a compound with an IC50 of 25.73 nM in a calcium mobilization assay for CCR5 inhibition. nih.gov

The this compound scaffold has also been utilized to develop ligands for sigma receptors, which are implicated in various neurological disorders and cancer. A series of new piperidine-4-carboxamide derivatives were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. nih.gov A tetrahydroquinoline derivative, 2k , which features a 4-chlorobenzyl moiety attached to the piperidine nitrogen, showed a very high affinity for the σ1 receptor with a Ki of 3.7 nM and a high selectivity over the σ2 receptor. nih.gov In another study, the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) was described as a high-affinity ligand for both σ1 and σ2 receptor subtypes. researchgate.net Competition binding studies in MCF-7 breast tumor cells showed high-affinity binding with Ki values of 4.6 nM and 56 nM against haloperidol (B65202) and DTG, respectively. researchgate.net

Additionally, 4-hydroxypiperidine derivatives have been explored as histamine (B1213489) H3 receptor antagonists. nih.gov The benzofuranylpiperidinyloxy derivative 1a (ADS-003) exhibited high potency with a pA2 value of 8.47. nih.gov

Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative | Target Receptor | Assay Type | Affinity (Ki/IC50/pA2) | Reference |

|---|---|---|---|---|

| TAK-220 | CCR5 | Binding Affinity | IC50 = 3.5 nM | nih.gov |

| Piperidine derivative | CCR5 | Calcium Mobilization | IC50 = 25.73 nM | nih.gov |

| Tetrahydroquinoline derivative 2k | σ1 | Radioligand Binding | Ki = 3.7 nM | nih.gov |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma receptors | Competition Binding | Ki = 4.6 nM (vs Haloperidol) | researchgate.net |

| Benzofuranylpiperidinyloxy derivative 1a | Histamine H3 | Functional Assay | pA2 = 8.47 | nih.gov |

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are valuable tools for studying the modulation of specific cellular signaling pathways by a compound of interest. These assays typically involve linking a reporter gene (e.g., luciferase or β-galactosidase) to a promoter element that is responsive to a particular transcription factor or pathway. An increase or decrease in the reporter protein's activity indicates that the compound affects the upstream signaling cascade.

While the direct use of this compound in reporter gene assays is not extensively documented in the reviewed literature, the known activity of its derivatives as HDAC inhibitors suggests a potential application in this area. HDAC inhibitors can modulate gene expression by altering the acetylation status of histones, thereby influencing the activity of various transcription factors and signaling pathways. Therefore, reporter gene assays could be employed to investigate the downstream effects of this compound derivatives on pathways regulated by HDACs, such as the NF-κB, p53, or Wnt signaling pathways. However, it is also important to consider that some compounds can act as luciferase inhibitors, leading to apparent changes in gene expression that are actually artifacts of the assay itself. nih.gov

Co-Crystallization Studies for Ligand-Protein Complex Characterization

Co-crystallization of a ligand with its protein target followed by X-ray crystallography provides high-resolution structural information about their interaction. This data is invaluable for understanding the molecular basis of a compound's activity and for guiding structure-based drug design.

Currently, there are no publicly available co-crystal structures of this compound itself complexed with a protein target in the Protein Data Bank (PDB). However, the numerous studies on its derivatives as potent enzyme inhibitors and receptor ligands suggest that such studies would be highly informative. For instance, obtaining a co-crystal structure of an this compound-based HDAC inhibitor bound to its target enzyme would reveal the precise binding mode and the key interactions responsible for its inhibitory activity. This information would be instrumental in the rational design of more potent and selective inhibitors.

Utilization as Biochemical Reagents and Probes in Cellular Systems

Beyond its direct therapeutic potential, this compound and its parent compound, 4-hydroxypiperidine, can serve as valuable biochemical reagents and probes in cellular systems. The chemical functionalities of this scaffold, including the hydroxyl group and the carboxamide, allow for its use as a building block in the synthesis of more complex molecules or as a starting point for the development of chemical probes to study biological processes. wikipedia.org

For example, 4-hydroxypiperidine has been used as a substrate in electrocatalytic N-methylation reactions, demonstrating its utility as a chemical reagent for creating more complex N-containing chemicals. acs.org This highlights the potential of the piperidine core in synthetic chemistry for generating diverse molecular libraries for biological screening.

Furthermore, the development of radiolabeled derivatives, such as [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, transforms the this compound scaffold into a probe for in vitro and potentially in vivo imaging of its target receptors. researchgate.net Such probes are essential for studying the distribution and density of receptors in different tissues and cell types, and for assessing the target engagement of unlabeled drug candidates.

Future Directions and Emerging Research Themes

Design of Next-Generation Therapeutic Agents Incorporating the N-Hydroxypiperidine-4-Carboxamide Scaffold

The inherent characteristics of the this compound scaffold make it a versatile building block for the creation of innovative therapeutic agents. Its design typically follows a well-established pharmacophore model, particularly evident in the development of histone deacetylase (HDAC) inhibitors. This model comprises three key components: a zinc-binding group, a linker, and a surface recognition moiety or "cap" group.

The this compound moiety can effectively function as both the crucial zinc-binding group, through its hydroxamic acid function (-CONHOH), and as a component of the linker element. This dual role provides a rigid and conformationally defined scaffold to which various surface recognition groups can be appended to modulate target selectivity and potency.

A notable example of a complex molecule incorporating this scaffold is 4-((4-(but-2-ynyloxy)phenylsulfonyl)methyl)-1-(cyclopropylsulfonyl)-N-hydroxypiperidine-4-carboxamide (CHEMBL392505). researchgate.net In this molecule, the this compound core serves as the anchor, while the substituted phenylsulfonylmethyl and cyclopropylsulfonyl groups act as the cap, likely interacting with the surface of the target enzyme. researchgate.net

Research into next-generation therapeutic agents is focused on systematically modifying the components of this scaffold. For instance, variations in the linker length and the nature of the aromatic capping group are being explored to optimize the geometric parameters for enhanced binding to target enzymes. researchgate.net The goal is to develop compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Table 1: Components of a Typical Pharmacophore Model Utilizing the this compound Scaffold

| Pharmacophore Component | Function | Example from this compound Scaffold |

| Zinc-Binding Group (ZBG) | Chelates with the zinc ion in the active site of metalloenzymes like HDACs. | The hydroxamic acid moiety (-CONHOH) of the scaffold. |

| Linker | Connects the ZBG to the cap group and orients it correctly within the active site. | The piperidine (B6355638) ring of the scaffold can be considered part of the linker. |

| Cap Group (Surface Recognition Moiety) | Interacts with the surface of the target enzyme, often conferring selectivity. | Various substituents can be attached to the piperidine nitrogen or other positions. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While much of the research involving the this compound scaffold has been concentrated on its potent histone deacetylase (HDAC) inhibitory activity, its potential extends to other biological targets. The hydroxamic acid functional group is a known metal chelator, making any metalloenzyme a potential target. evotec.com

Recent studies have revealed that derivatives of hydroxamic acid can act as microtubule destabilizing agents, independent of their HDAC inhibitory effects. nih.gov This discovery opens up a new avenue for the development of anticancer agents with a different mechanism of action. The antiproliferative activity of these compounds was found to be dependent on the presence of the hydroxamic acid group, highlighting the versatility of this pharmacophore. nih.gov

Furthermore, the piperidine-4-carboxamide core has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.govwikipedia.orgnih.gov This suggests that the this compound scaffold could also be investigated for its potential to modulate sQC activity.

The exploration of novel biological targets for this scaffold is an active area of research, with the potential to uncover treatments for a wide range of diseases beyond cancer, including neurodegenerative and inflammatory disorders.

Development of Advanced Computational Models for Predictive Drug Discovery

The rational design and discovery of novel therapeutic agents incorporating the this compound scaffold are being significantly accelerated by the use of advanced computational models. thermofisher.com Techniques such as pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics (MD) simulations are proving to be invaluable tools. researchgate.netnih.gov

Pharmacophore models are developed based on the known structural features of active compounds. For hydroxamic acid-based inhibitors, these models typically include a zinc-binding feature, hydrogen bond donors and acceptors, and hydrophobic regions corresponding to the linker and cap group. These models can then be used to screen large virtual libraries of compounds to identify new potential hits.

Molecular docking studies provide insights into the putative binding modes of these compounds within the active site of their target enzymes. For example, docking studies of hydroxamic acid derivatives in the active site of HDACs can predict the crucial interactions between the hydroxamate group and the catalytic zinc ion, as well as the interactions of the linker and cap group with the surrounding amino acid residues.

Molecular dynamics simulations are employed to study the stability of the ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions. These computational approaches not only aid in the identification of new lead compounds but also guide the optimization of existing ones by predicting the effects of structural modifications on binding affinity and selectivity.

Integration with High-Throughput Screening Platforms for Expedited Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a specific biological target. evotec.com The integration of the this compound scaffold and its derivatives with HTS platforms is a key strategy for accelerating the identification of new lead compounds.

Libraries of diverse compounds featuring the this compound core can be synthesized and screened against a panel of biological targets. The development of robust and sensitive assays is crucial for the success of HTS campaigns. For hydroxamic acid-based compounds, colorimetric assays that detect the chelation of iron (III) ions have been developed for HTS. researchgate.net

Furthermore, cell-based HTS assays are particularly valuable as they can identify compounds that are not only active against the target but also possess favorable properties such as cell permeability. The data generated from HTS campaigns can be used to build structure-activity relationships (SAR), which in turn inform the design of more potent and selective inhibitors. The synergy between HTS and computational modeling allows for a more efficient and targeted approach to drug discovery, where hits from HTS can be prioritized and optimized using computational methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxypiperidine-4-carboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with hydroxylamine or carboxamide precursors under controlled conditions. For example, N-(3-hydroxypropyl)piperidine-4-carboxamide is synthesized via reaction of piperidine with 3-chloropropanol under basic conditions, followed by carboxamide introduction using phosgene . Key parameters include:

-

Solvent choice : Methanol, THF, or DMF for solubility and reactivity .

-

Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) to accelerate nucleophilic substitutions .

-

Temperature : Reflux conditions (e.g., 90°C) for 8–24 hours to ensure completion .

| Example Reaction Conditions |

|---|---|

| Starting Material | Piperidine derivative + hydroxylamine/carboxylic acid |

| Solvent | Methanol/THF |

| Catalyst | K₂CO₃ or NaBH₄ |

| Yield | 60–85% after purification |

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer :

- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity compounds (>95%) .

- Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (4°C to 25°C). Derivatives with hydroxyl groups (e.g., N-(3-hydroxypropyl) variants) show increased hygroscopicity, necessitating desiccated storage .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for piperidine ring protons (δ 1.5–3.5 ppm) and carboxamide carbonyls (δ 165–170 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretches (~1640 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₉H₁₈N₂O₂: 198.14 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Studies :

-

Hydroxyl Group Substitution : N-(3-hydroxypropyl) derivatives exhibit antiviral activity (IC₅₀ = 2.5 μM against coronaviruses) due to hydrogen bonding with viral RNA polymerase .

-

Aromatic Substituents : Adding fluorophenyl groups (e.g., in thienopyrimidin-2-yl derivatives) enhances binding to kinase targets (Kd = 120 nM) .

-

Data Analysis : Compare IC₅₀/Kd values across derivatives using dose-response curves and ANOVA (p < 0.05) .

Derivative Substituent Biological Activity Target N-(3-hydroxypropyl) Hydroxyl Antiviral (RNA synthesis inhibition) Human coronavirus N-(2-fluorophenyl) Fluorine Kinase inhibition Cancer cell lines

Q. What mechanistic insights exist for its enzyme inhibition properties?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, this compound derivatives inhibit carbonic anhydrase IX (Ki = 8 nM) via binding to the zinc-active site .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses with targets (e.g., viral proteases) .

Q. How can computational modeling guide the design of novel derivatives?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger Phase .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity .

- Case Study : Derivatives with cyclohexyl groups showed improved blood-brain barrier penetration (logBB = 0.8) for CNS targets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, CAS Common Chemistry, and peer-reviewed journals. For example, antiviral IC₅₀ values vary by 10-fold due to assay conditions (cell type, viral load) .

- Experimental Replication : Standardize protocols (e.g., fixed MOI in viral assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.